molecular formula C20H17ClN4O2S B3216010 N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170291-67-4

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3216010
CAS RN: 1170291-67-4
M. Wt: 412.9 g/mol
InChI Key: BWSXRWPIYWLNEF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential pharmacological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and can involve multiple steps .

Scientific Research Applications

Medical Applications

This compound, like many other thiazole derivatives, has been found to have potential medical applications . Thiazole derivatives have been reported to possess a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . In particular, some thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .

Agricultural Applications

Thiazole derivatives, including the compound , may also have applications in agriculture . They can act as antimicrobial agents, potentially helping to protect crops from harmful pathogens .

Chemical Industry Applications

In the chemical industry, thiazole derivatives can be used as building blocks for the synthesis of various complex molecules . They can also be used in the production of dyes and chemical reaction accelerators .

Environmental Science Applications

While specific environmental applications for this compound are not mentioned in the search results, thiazole derivatives in general have been studied for their potential environmental impact. For example, some thiazole derivatives have been found to have antimicrobial properties, which could potentially be used in environmental remediation efforts .

Material Science Applications

Thiazole derivatives have been found to have applications in material science . For example, they have been used in the fabrication of light-emitting diodes .

Mechanism of Action

While the specific mechanism of action of “N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is not available, benzothiazole derivatives have been studied for their anti-tubercular activity .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their potential pharmacological activities. Future research may focus on improving the synthesis process, exploring their mechanisms of action, and evaluating their efficacy and safety .

properties

IUPAC Name

N-benzyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-24-15(10-11-22-24)19(26)25(12-13-6-4-3-5-7-13)20-23-17-16(27-2)9-8-14(21)18(17)28-20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSXRWPIYWLNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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